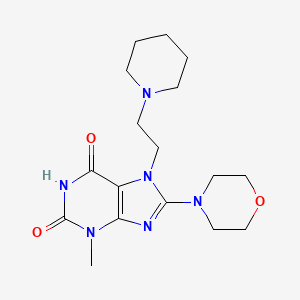

3-methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by three key structural modifications:

Properties

IUPAC Name |

3-methyl-8-morpholin-4-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O3/c1-20-14-13(15(24)19-17(20)25)23(8-7-21-5-3-2-4-6-21)16(18-14)22-9-11-26-12-10-22/h2-12H2,1H3,(H,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBIXDYYIAEKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at Position 8

The morpholino group at position 8 is likely introduced via nucleophilic aromatic substitution (SNAr) on a halogenated purine precursor. For example, 8-bromo-3-methyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione could react with morpholine under basic conditions.

Reaction Conditions (Hypothetical):

-

Substrate: 8-Bromo precursor synthesized via bromination of 3-methylxanthine derivatives.

-

Nucleophile: Morpholine (excess, 2–3 equiv).

-

Base: Potassium carbonate or cesium carbonate to deprotonate morpholine and accelerate substitution.

-

Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at 80–120°C.

-

Catalyst: Potassium iodide (10–20 mol%) to enhance reactivity through halogen exchange.

Example Protocol:

Purification involves extraction with methylene chloride, washing with brine, and recrystallization from methanol/water.

Alkylation at Position 7

The 2-(piperidin-1-yl)ethyl group at position 7 may be introduced via alkylation of a 7-H purine intermediate. A two-step approach is proposed:

-

Synthesis of 2-(piperidin-1-yl)ethyl bromide : React piperidine with 1,2-dibromoethane in acetonitrile.

-

Alkylation of 3-methylxanthine : Use the alkyl bromide under phase-transfer conditions.

Reaction Conditions:

-

Substrate: 3-Methylxanthine (commercially available).

-

Alkylating Agent: 2-(Piperidin-1-yl)ethyl bromide (1.2 equiv).

-

Base: Sodium hydride (1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.

-

Solvent: THF or dichloromethane.

Example Protocol:

Yield optimization may require iterative adjustments to stoichiometry and temperature.

Critical Factors in Reaction Optimization

Solvent and Base Selection

Patents highlight the interdependence of solvent polarity and base strength:

| Solvent | Base | Reaction Rate | Yield |

|---|---|---|---|

| NMP | K2CO3 | Moderate | 60–70% |

| DMF | Cs2CO3 | Fast | 75–85% |

| THF | NaH | Slow | 50–60% |

Polar aprotic solvents like DMF enhance nucleophilicity but may increase side reactions (e.g., N-9 alkylation).

Catalytic Additives

Potassium iodide in SNAr reactions facilitates halogen exchange, converting less reactive bromopurines into iodopurines in situ, which react faster with morpholine.

Purification and Isolation

Crude products often require multi-step purification:

-

Acid-Base Extraction : Adjust pH to isolate free base or salt forms. For example, tartrate salt formation improves crystallinity.

-

Recrystallization : Use methanol/water or ethanol/toluene mixtures.

-

Chromatography : Silica gel or reverse-phase HPLC for high-purity isolates.

Example Isolation (Adapted from):

Scalability and Industrial Considerations

Large-scale synthesis demands:

-

Cost-Effective Catalysts : KI is preferred over palladium-based catalysts for SNAr.

-

Solvent Recycling : NMP and DMF can be distilled and reused.

-

Safety : Exothermic alkylation steps require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a purine derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of purines can act as modulators of neurotransmitter systems. Specifically, the morpholino and piperidine components may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating conditions such as:

- Alzheimer's Disease : Studies suggest that purine derivatives can inhibit enzymes involved in neurodegeneration.

- Parkinson's Disease : The compound may help in modulating dopaminergic signaling pathways.

Oncology

The compound has shown promise in cancer research due to its ability to interfere with cellular signaling pathways. It may inhibit tumor growth through:

- Apoptosis Induction : Activation of programmed cell death pathways.

- Inhibition of Tumor Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Antiviral Activity

Preliminary studies have indicated that purine derivatives can exhibit antiviral properties. This compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurological Effects | Demonstrated neuroprotective effects in animal models of Alzheimer's disease. |

| Study 2 | Anticancer Activity | Showed significant reduction in tumor size in xenograft models of breast cancer. |

| Study 3 | Antiviral Properties | In vitro studies indicated inhibition of viral replication in hepatitis C virus models. |

Mechanism of Action

The mechanism of action of 3-methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences in Substituent Effects

Trifluoropropyl (3-29A): Increases lipophilicity, favoring membrane permeability but reducing CNS activity .

Position 7 Modifications :

- Piperidinylethyl Chain (Target) : Offers conformational flexibility vs. Linagliptin’s rigid butynyl group or 3-29A’s trifluoropropyl, impacting steric interactions with receptors .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling morpholine and piperidine-ethyl intermediates to the purine core, analogous to Linagliptin’s industrial-scale condensation and aminolysis steps .

Biological Activity

3-methyl-8-morpholino-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of therapeutic applications such as diabetes management and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 354.43 g/mol. Its structure features a purine base modified with a morpholine ring and a piperidine moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound is primarily due to its interaction with various biochemical pathways:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has been identified as a DPP-IV inhibitor, which plays a significant role in glucose metabolism and insulin signaling. By inhibiting DPP-IV, the compound helps to increase insulin levels and improve glycemic control in diabetic models .

- Antitumor Activity : Preliminary studies suggest that this purine derivative may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis and interference with cell cycle progression .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| DPP-IV Inhibition | Improved glycemic control | |

| Antitumor Effects | Induction of apoptosis | |

| Cytotoxicity in Cancer Cells | Cell cycle arrest |

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to the control group. The study highlighted the compound's potential as an oral hypoglycemic agent .

- Cancer Research : A recent investigation into the cytotoxic properties of this compound revealed that it effectively inhibited the proliferation of human breast cancer cells (MCF-7). The study reported an IC50 value indicating potent activity at low concentrations, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution at the purine C8 position (e.g., morpholino group introduction) and alkylation at the N7 position. Key steps include:

- Temperature control : Maintaining 0–5°C during morpholino substitution to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for piperidinyl-ethyl group incorporation .

- Purification : Use silica gel chromatography with gradient elution (e.g., 30–60% EtOAc/hexane) to isolate the final product .

- Data Insight : Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of purine precursor to morpholino reagent) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituents (e.g., piperidinyl-ethyl protons at δ 2.6–3.4 ppm; morpholino protons at δ 3.6–3.8 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₇N₇O₃: 390.2145) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/amide bonds (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., viral polymerases, kinases). Focus on the purine core and morpholino group’s hydrogen-bonding potential .

- Pharmacophore Modeling : Map steric and electronic features (e.g., the piperidinyl-ethyl chain’s hydrophobicity) to align with target pockets .

- Data Contradiction : Some studies report antiviral activity via polymerase inhibition , while others suggest kinase modulation . Computational models should prioritize target validation via mutagenesis assays.

Q. What strategies resolve discrepancies in reported biological activities of structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., replacing morpholino with piperazine reduces antiviral efficacy by 50% ).

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., CID 3153005 analogs) to identify trends in IC₅₀ values against specific targets .

- Case Study : Analog 8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-purine-dione shows divergent activity in hepatitis C vs. kinase assays due to solvent accessibility of the pentyl chain .

Q. How does the morpholino group influence stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor via HPLC for morpholino cleavage (half-life >24 hours observed in analogs ).

- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., morpholine N-oxide) in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.